D 13223-d4 (Flupirtine Metabolite)
Overview
Description
“D 13223-d4 (Flupirtine Metabolite)” is a major active labeled metabolite of Flupirtine . Its molecular formula is C14H12D4ClFN4O and it has a molecular weight of 314.78 .
Molecular Structure Analysis
The molecular structure of “D 13223-d4 (Flupirtine Metabolite)” is represented by the formula C14H12D4ClFN4O .Physical And Chemical Properties Analysis
“D 13223-d4 (Flupirtine Metabolite)” has a molecular weight of 314.78 .Scientific Research Applications
Bioequivalence Studies
“D 13223-d4 (Flupirtine Metabolite)” is used in bioequivalence studies . A high-performance liquid chromatography–tandem mass spectrometry method was developed to simultaneously determine the concentrations of flupirtine and its major active metabolite D-13223 in human plasma . This was done to assess the bioequivalence of two flupirtine maleate capsules among healthy male Chinese volunteers under fasting and fed conditions .
Pharmacokinetic Research
“D 13223-d4 (Flupirtine Metabolite)” is used in pharmacokinetic research . The pharmacokinetic metrics of area from time zero to the last measurable concentration (AUC 0-t), area under the plasma concentration–time curve from administration to infinite time (AUC 0-∞), and C max were used for bioequivalence assessment .
Drug Metabolism Studies
“D 13223-d4 (Flupirtine Metabolite)” is used in drug metabolism studies . It was found that D-13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .
Brain Distribution Research
“D 13223-d4 (Flupirtine Metabolite)” is used in brain distribution research . Flupirtine reached the brain, including the hippocampus and cortex, within 1 h of dosing and persisted at 24 h .
Neonatal Disease Research
“D 13223-d4 (Flupirtine Metabolite)” is used in neonatal disease research . Determining biodistribution, metabolism, and pharmacokinetics of flupirtine will support its potential use in a variety of neonatal diseases .
Nonopioid Analgesic Drug Research
“D 13223-d4 (Flupirtine Metabolite)” is used in nonopioid analgesic drug research . Flupirtine, a nonopioid analgesic drug, is effective in treating neonatal seizures .
Mechanism of Action
Target of Action
D 13223-d4 is the major active labeled metabolite of Flupirtine . .
Mode of Action
It is known that d 13223-d4 is an active metabolite of flupirtine .
Biochemical Pathways
As an active metabolite of flupirtine, it is likely to be involved in similar biochemical pathways .
Pharmacokinetics
Flupirtine and its active metabolite D-13223 have been studied in neonatal rats . After systemic administration of Flupirtine, it was delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC0–24h) in the liver (488 µg·h/g tissue) and the lowest in the spleen (82 µg·h/g tissue) . Flupirtine reached the brain, including the hippocampus and cortex, within 1 hour of dosing and persisted at 24 hours . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours . D-13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .
Result of Action
As an active metabolite of flupirtine, it is likely to have similar effects .
Action Environment
As an active metabolite of flupirtine, it is likely to be influenced by similar environmental factors .
properties
IUPAC Name |
N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H/i2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKATSAUGOEKK-QZFMBAIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)C)N)[2H])[2H])F)[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675653 | |
Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D 13223-d4 (Flupirtine Metabolite) | |
CAS RN |
1216989-17-1 | |
Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.